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Cat. No.: B1585960 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the expected spectroscopic data for 4-
Morpholinophenylboronic acid (CAS RN: 186498-02-2), a versatile building block in

medicinal chemistry and materials science. While experimental spectra for this specific

compound are not readily available in public databases, this document leverages established

spectroscopic principles and data from analogous structures to provide a robust predictive

characterization. This approach is designed to empower researchers in identifying and

understanding this molecule, as well as in designing appropriate analytical protocols.

Molecular Structure and Its Spectroscopic
Implications
4-Morpholinophenylboronic acid, systematically named [4-(morpholin-4-yl)phenyl]boronic

acid, possesses a unique combination of functional groups that give rise to a distinct

spectroscopic fingerprint.[1] The molecule integrates a phenyl ring, a boronic acid moiety, and a

morpholine substituent. Each of these components contributes characteristic signals in Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), allowing for a

comprehensive structural elucidation.
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Molecular Structure of 4-Morpholinophenylboronic Acid

Caption: 2D structure of 4-Morpholinophenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

organic molecules. For 4-Morpholinophenylboronic acid, both ¹H and ¹³C NMR will provide

critical information for structural confirmation.

Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the

phenyl ring and the aliphatic protons of the morpholine moiety.
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Predicted

Chemical Shift

(δ, ppm)

Multiplicity Integration Assignment Rationale

~ 7.7 - 7.9 Doublet 2H
Ar-H ortho to -

B(OH)₂

The boronic acid

group is electron-

withdrawing,

deshielding the

ortho protons.

~ 6.9 - 7.1 Doublet 2H
Ar-H ortho to -

N(morpholine)

The nitrogen of

the morpholine is

electron-

donating,

shielding the

ortho protons.

~ 3.8 - 4.0 Triplet 4H
-CH₂-O-

(Morpholine)

Protons adjacent

to the

electronegative

oxygen atom are

deshielded.

~ 3.2 - 3.4 Triplet 4H
-CH₂-N-

(Morpholine)

Protons adjacent

to the nitrogen

atom are also

deshielded, but

to a lesser extent

than those next

to oxygen.
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~ 8.0 - 9.0 Broad Singlet 2H -B(OH)₂

Protons of the

boronic acid

hydroxyl groups

are acidic and

often exchange

with trace water

in the solvent,

leading to a

broad signal.

Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will complement the ¹H NMR data, showing signals for each unique

carbon environment.
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Predicted Chemical Shift (δ,

ppm)
Assignment Rationale

~ 150 - 155 Ar-C para to -B(OH)₂

Carbon directly attached to the

electron-donating nitrogen

atom is significantly

deshielded.

~ 135 - 140 Ar-C ortho to -B(OH)₂
Aromatic carbons adjacent to

the boronic acid group.

~ 130 - 135 Ar-C ipso to -B(OH)₂

The carbon atom directly

bonded to the boron is often

difficult to observe due to

quadrupolar relaxation.

~ 115 - 120 Ar-C ortho to -N(morpholine)
Aromatic carbons adjacent to

the morpholine nitrogen.

~ 66 - 68 -CH₂-O- (Morpholine)

Aliphatic carbons bonded to

the highly electronegative

oxygen atom.

~ 48 - 50 -CH₂-N- (Morpholine)
Aliphatic carbons bonded to

the nitrogen atom.

Experimental Protocol for NMR Data Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

Sample Preparation: Dissolve 5-10 mg of 4-Morpholinophenylboronic acid in 0.6 mL of a

suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical;

DMSO-d₆ is often preferred for boronic acids as it can help in observing the exchangeable -

B(OH)₂ protons.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal

signal dispersion and resolution.
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¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Set a spectral width of approximately 16 ppm.

Employ a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise

ratio.

Reference the spectrum to the residual solvent peak.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Set a spectral width of approximately 220 ppm.

A larger number of scans will be necessary (e.g., 1024 or more) due to the lower natural

abundance of ¹³C.

Consider performing a DEPT (Distortionless Enhancement by Polarization Transfer)

experiment to differentiate between CH, CH₂, and CH₃ groups, which is particularly useful

for confirming the morpholine ring structure.

NMR Acquisition Workflow

Sample Preparation

Data Acquisition (≥400 MHz)

Data Processing

Dissolve 5-10 mg in
0.6 mL Deuterated Solvent

¹H NMR Acquisition
(16 scans)

¹³C NMR Acquisition
(≥1024 scans)

Fourier Transform,
Phase & Baseline Correction

DEPT (optional)

Reference to Solvent Peak Integrate & Analyze

Click to download full resolution via product page
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Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR

spectrum of 4-Morpholinophenylboronic acid will be dominated by absorptions from the O-H,

C-H, C-N, C-O, and B-O bonds.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Intensity Rationale

3200 - 3600 O-H stretch (B-OH) Strong, Broad

Characteristic of the

hydroxyl groups of the

boronic acid, often

showing hydrogen

bonding.[2]

2850 - 3000
C-H stretch (aliphatic

& aromatic)
Medium-Strong

Overlapping signals

from the C-H bonds of

the phenyl and

morpholine rings.[3]

~ 1600, ~1500
C=C stretch

(aromatic)
Medium

Typical absorptions for

a para-substituted

benzene ring.

~ 1310 - 1380 B-O stretch Strong

A key diagnostic peak

for the presence of a

boronic acid.[4]

~ 1230 - 1270
C-N stretch (aryl-

amine)
Strong

Stretching vibration of

the bond between the

phenyl ring and the

morpholine nitrogen.

~ 1115 C-O-C stretch (ether) Strong

Characteristic

asymmetric stretching

of the ether linkage

within the morpholine

ring.[3]
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Experimental Protocol for IR Data Acquisition
Objective: To identify the key functional groups of the molecule.

Methodology:

Sample Preparation:

Solid State (ATR): Place a small amount of the solid sample directly onto the crystal of an

Attenuated Total Reflectance (ATR) accessory. This is the simplest and most common

method.

Solid State (KBr pellet): Grind a small amount of the sample with dry potassium bromide

(KBr) and press into a thin, transparent pellet.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

Record the sample spectrum over the range of 4000-400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

Data Analysis: Identify the major absorption bands and correlate them with the expected

functional groups.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule, confirming its molecular weight and offering further structural insights.

Predicted Mass Spectrometric Data
Based on the molecular formula C₁₀H₁₄BNO₃, the calculated molecular weight is approximately

207.04 g/mol .[1] High-resolution mass spectrometry (HRMS) would provide a more precise

mass, confirming the elemental composition.
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Adduct / Ion Predicted m/z Rationale

[M+H]⁺ 208.11395

Protonated molecular ion,

commonly observed in

electrospray ionization (ESI)

positive mode.[5]

[M+Na]⁺ 230.09589
Sodium adduct, also common

in ESI positive mode.[5]

[M-H]⁻ 206.09939

Deprotonated molecular ion,

observed in ESI negative

mode.[5]

[M+H-H₂O]⁺ 190.10393

Loss of a water molecule from

the protonated molecular ion, a

common fragmentation for

boronic acids.[5]

Predicted Fragmentation Pathway
Under ionization conditions, the molecular ion can fragment in predictable ways. Key

fragmentations would involve the morpholine ring and the boronic acid group.

Predicted ESI+ Fragmentation

[M+H]⁺
m/z = 208.11

[M+H-H₂O]⁺
m/z = 190.10- H₂O

C₄H₁₀NO⁺

m/z = 88.08
cleavage

C₆H₆BO₂⁺

m/z = 121.05

cleavage
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. [4-(MORPHOLIN-4-YL)PHENYL]BORONIC ACID | CAS 186498-02-2 [matrix-fine-
chemicals.com]

2. BJOC - Conformational analysis and intramolecular interactions in monosubstituted
phenylboranes and phenylboronic acids [beilstein-journals.org]

3. researchgate.net [researchgate.net]

4. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold
surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

5. PubChemLite - [4-(morpholin-4-yl)phenyl]boronic acid (C10H14BNO3)
[pubchemlite.lcsb.uni.lu]

To cite this document: BenchChem. [A Technical Guide to the Spectroscopic
Characterization of 4-Morpholinophenylboronic Acid]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1585960#spectroscopic-data-nmr-ir-ms-
of-4-morpholinophenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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